molecular formula C13H19N5O4S B11138516 N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide

N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide

Cat. No.: B11138516
M. Wt: 341.39 g/mol
InChI Key: WOLKPNBEBDAZFE-UHFFFAOYSA-N
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Description

MSPPC , is a synthetic organic compound with a complex structure. It combines a piperazine ring, a pyrazine ring, and a carboxamide functional group. Its molecular formula is C₁₁H₁₈N₆O₃S, and it exhibits diverse biological and pharmaceutical activities .

Preparation Methods

a. Cyclization of 1,2-diamine derivatives with sulfonium salts: One synthetic route involves the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines. Subsequent deprotection and intramolecular cyclization lead to piperazinopyrrolidinones .

b. Other methods: Additional methods include the Ugi reaction, ring opening of aziridines with N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

MSPPC can undergo various reactions:

Scientific Research Applications

MSPPC finds applications in:

Mechanism of Action

The precise mechanism by which MSPPC exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While MSPPC shares some features with related compounds, its unique combination of structural elements sets it apart. Similar compounds include other piperazines, pyrazines, and carboxamides .

Properties

Molecular Formula

C13H19N5O4S

Molecular Weight

341.39 g/mol

IUPAC Name

N-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H19N5O4S/c1-23(21,22)18-8-6-17(7-9-18)12(19)2-3-16-13(20)11-10-14-4-5-15-11/h4-5,10H,2-3,6-9H2,1H3,(H,16,20)

InChI Key

WOLKPNBEBDAZFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

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